UK-66914
Overview
Description
UK-66914 is a small molecule drug that acts as a potassium channel blocker. It was initially developed by Pfizer Inc. for the treatment of cardiac arrhythmias. The compound has the molecular formula C18H24N4O3S and a molecular weight of 376.47 g/mol . Despite its potential, the development of this compound was discontinued after Phase 1 clinical trials .
Preparation Methods
The synthesis of UK-66914 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of carbon-nitrogen and carbon-sulfur bonds.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
UK-66914 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a model potassium channel blocker in studies investigating the structure-activity relationships of similar compounds.
Biology: UK-66914 is used in research to understand the role of potassium channels in cellular processes.
Medicine: The primary application of this compound is in the treatment of cardiac arrhythmias.
Mechanism of Action
UK-66914 exerts its effects by blocking potassium channels, specifically the delayed rectifier potassium current (I_K). This action prolongs the action potential duration and increases the cardiac refractory period, thereby potentially terminating reentry mechanisms in arrhythmias without affecting other ion channels such as sodium and calcium currents . The molecular targets of this compound include various potassium channel subtypes involved in cardiac electrophysiology .
Comparison with Similar Compounds
UK-66914 is compared with other potassium channel blockers such as:
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
E-4031: A selective blocker of the rapid component of the delayed rectifier potassium current.
Dofetilide: A class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current.
This compound is unique in its selective action on the delayed rectifier potassium current without affecting other ion channels, which reduces the risk of side effects associated with other antiarrhythmic drugs .
Properties
IUPAC Name |
N-[4-[1-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethyl]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-26(24,25)20-16-4-2-15(3-5-16)18(23)14-21-10-12-22(13-11-21)17-6-8-19-9-7-17/h2-9,18,20,23H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVFGNOLZDAKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=NC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920982 | |
Record name | N-(4-{1-Hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113049-11-9 | |
Record name | UK 66914 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113049119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-{1-Hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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